tert-Butyl 2-(5,7-dioxo-4,5-dihydrothiazolo[5,4-d]pyrimidin-6(7H)-yl)acetate
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Overview
Description
tert-Butyl 2-{5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[5,4-d]pyrimidin-6-yl}acetate: is a complex organic compound that belongs to the class of thiazolo[5,4-d]pyrimidines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, and a tert-butyl ester group.
Preparation Methods
The synthesis of tert-Butyl 2-{5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[5,4-d]pyrimidin-6-yl}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Fusion with the pyrimidine ring: The thiazole intermediate is then reacted with a suitable pyrimidine derivative to form the fused thiazolo[5,4-d]pyrimidine structure.
Introduction of the tert-butyl ester group: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
tert-Butyl 2-{5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[5,4-d]pyrimidin-6-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced thiazolo[5,4-d]pyrimidine derivatives.
Scientific Research Applications
tert-Butyl 2-{5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[5,4-d]pyrimidin-6-yl}acetate has several scientific research applications:
Organic Electronics: The compound’s electron-deficient nature and rigid planar structure make it suitable for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: The unique structure of the compound allows it to interact with various biological targets, making it a potential candidate for drug development. It has been studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Chemical Biology: The compound can be used as a probe to study biological processes and pathways, particularly those involving thiazole and pyrimidine derivatives
Mechanism of Action
The mechanism of action of tert-Butyl 2-{5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[5,4-d]pyrimidin-6-yl}acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thiazole and pyrimidine rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the electron-deficient nature of the compound allows it to participate in redox reactions, affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 2-{5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[5,4-d]pyrimidin-6-yl}acetate include:
tert-Butyl 2,4-dichloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate: This compound shares a similar pyrimidine ring structure but differs in the presence of chlorine substituents and a pyrrolo ring.
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Although structurally different, this compound also contains tert-butyl groups and is used in similar applications in organic synthesis and medicinal chemistry
The uniqueness of tert-Butyl 2-{5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[5,4-d]pyrimidin-6-yl}acetate lies in its fused thiazolo[5,4-d]pyrimidine structure, which imparts distinct electronic and steric properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C11H13N3O4S |
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Molecular Weight |
283.31 g/mol |
IUPAC Name |
tert-butyl 2-(5,7-dioxo-4H-[1,3]thiazolo[5,4-d]pyrimidin-6-yl)acetate |
InChI |
InChI=1S/C11H13N3O4S/c1-11(2,3)18-6(15)4-14-9(16)7-8(13-10(14)17)19-5-12-7/h5H,4H2,1-3H3,(H,13,17) |
InChI Key |
AKPSJZYGZIOCSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C(=O)C2=C(NC1=O)SC=N2 |
Origin of Product |
United States |
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